5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole

Pharmaceutical Analysis Impurity Profiling Quality Control

5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole (CAS 147330-32-3) is a biphenyl-substituted 2H-tetrazole derivative with the molecular formula C13H10N4 and a molecular weight of 222.25 g/mol. It is structurally characterized by a biphenyl group attached to the 5-position of a 2H-tetrazole ring.

Molecular Formula C13H10N4
Molecular Weight 222.24 g/mol
CAS No. 147330-32-3
Cat. No. B029781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole
CAS147330-32-3
Synonyms5-[1,1’-Biphenyl]-2-yl-1H-tetrazole;  L 809022; 
Molecular FormulaC13H10N4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
InChIInChI=1S/C13H10N4/c1-2-6-10(7-3-1)11-8-4-5-9-12(11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17)
InChIKeyHLAYLOOJBAJIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole (CAS 147330-32-3): Core Data for Procurement and Research


5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole (CAS 147330-32-3) is a biphenyl-substituted 2H-tetrazole derivative with the molecular formula C13H10N4 and a molecular weight of 222.25 g/mol [1]. It is structurally characterized by a biphenyl group attached to the 5-position of a 2H-tetrazole ring. The compound is primarily recognized as a key synthetic intermediate in the preparation of sartan-class angiotensin II receptor blockers (ARBs) and is also utilized as a reference standard, specifically identified as an impurity of the antihypertensive drug Irbesartan .

Why 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole (147330-32-3) Cannot Be Replaced by Generic Biphenyl Tetrazoles


Substitution with closely related biphenyl tetrazoles is not viable for critical applications due to significant differences in regioisomerism, substituent patterns, and resulting physicochemical properties. This compound is the unsubstituted 2H-tetrazole regioisomer, which distinguishes it from the more common 1H-tetrazole analogs and from methylated derivatives (e.g., 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-2H-tetrazole) used as direct sartan intermediates [1]. Its specific LogP value of 2.53370 differs substantially from the methyl analog's LogP of 3.1 [2], leading to altered chromatographic retention times and extraction behavior. This specific identity is critical for its role as a certified Irbesartan impurity reference standard, where precise retention time and mass spectral matching are required for regulatory compliance in pharmaceutical quality control .

Quantitative Evidence Differentiating 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole (147330-32-3) for Procurement Decisions


Differentiation as an Irbesartan Impurity Reference Standard

The compound is explicitly characterized and supplied as an Irbesartan impurity standard . Unlike generic biphenyl tetrazoles, this specific structure (unsubstituted biphenyl 2H-tetrazole) corresponds to a known impurity in Irbesartan API . This is a verifiable differentiator for analytical chemists requiring a certified reference material for method validation and impurity tracking, as opposed to a general synthetic building block.

Pharmaceutical Analysis Impurity Profiling Quality Control

Lipophilicity Difference vs. Methylated Sartan Intermediate

The target compound exhibits a computed LogP (XLogP3) of 2.53370 . In contrast, the closely related sartan intermediate 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole has a higher computed LogP of 3.1 [1]. This quantitative difference in lipophilicity (ΔLogP ≈ 0.57) directly impacts chromatographic retention times and solubility profiles.

Physicochemical Properties Chromatography Method Development

Physicochemical Property Benchmarks for Characterization

Authoritative databases report specific physicochemical properties for the target compound, including a density of 1.248 g/cm³, a boiling point of 454.3 °C at 760 mmHg, and a flash point of 215.9 °C [1]. These values provide a unique fingerprint that distinguishes it from other biphenyl tetrazole analogs, which will have different property sets due to variations in molecular weight and substituent effects.

Material Characterization Property Prediction Quality Assurance

Defined Purity Grades for Reproducible Research and Development

Commercially, the compound is available with a specified minimum purity of 95% (HPLC) , and some suppliers offer it at a purity of 0.98 . This quantified purity level is critical for its use as a starting material or intermediate, ensuring consistent and reproducible outcomes in multi-step syntheses or analytical method validation.

Chemical Synthesis Process Development Reproducibility

Key Application Scenarios for 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole (147330-32-3)


Pharmaceutical Impurity Profiling and Method Validation

As a certified Irbesartan impurity reference standard, 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole is essential for the development and validation of analytical methods (e.g., HPLC, UPLC, LC-MS) used in the quality control of Irbesartan active pharmaceutical ingredient (API) and finished dosage forms. Its unique retention time and mass, driven by its specific LogP (2.53370) and molecular weight, allow for accurate identification and quantification of this process-related impurity, ensuring compliance with ICH guidelines .

Synthesis of Sartan-Class Drug Intermediates

The compound serves as a fundamental building block in the synthesis of more complex biphenyl tetrazole derivatives, which are key intermediates for angiotensin II receptor blockers (ARBs) such as Losartan, Valsartan, and Irbesartan. Its role as a starting point for further functionalization (e.g., alkylation or cross-coupling) makes it a valuable scaffold in medicinal chemistry and process chemistry R&D [1].

Physicochemical Characterization and Property Prediction Studies

With well-defined physicochemical properties including a density of 1.248 g/cm³, boiling point of 454.3 °C, and flash point of 215.9 °C, this compound serves as a reliable benchmark for computational chemistry models and for validating property prediction algorithms. Researchers can use these data points to compare against experimental measurements or to calibrate in silico models for related heterocyclic compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.